molecular formula C10H11NOS B1531845 (3S,4R)-4-[2-(thiophen-3-yl)ethynyl]pyrrolidin-3-ol CAS No. 2165387-39-1

(3S,4R)-4-[2-(thiophen-3-yl)ethynyl]pyrrolidin-3-ol

Cat. No.: B1531845
CAS No.: 2165387-39-1
M. Wt: 193.27 g/mol
InChI Key: RXHNZONAHHSTSA-NXEZZACHSA-N
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Description

(3S,4R)-4-[2-(thiophen-3-yl)ethynyl]pyrrolidin-3-ol, also known as 3-thiopheneethynyl-4-pyrrolidinol, is an organic compound with a unique structure and a wide variety of applications. It has been studied extensively in the fields of chemistry, pharmacology, and biochemistry, and has been found to possess several interesting properties.

Scientific Research Applications

Synthesis and Characterization

Towards New Heterocycle-Based Molecules

This study focused on synthesizing and characterizing a series of heterocyclic compounds, analyzing their structural stability, electronic properties, and potential applications in nonlinear optics and as anti-cancerous drugs (Murthy et al., 2017). The work provides a foundational understanding of the chemical and physical properties of these compounds, contributing to their application in scientific research and drug development.

Electronic and Photovoltaic Applications

Conjugated Polyelectrolytes for Solar Cells

A novel alcohol-soluble n-type conjugated polyelectrolyte was synthesized for use as an electron transport layer in polymer solar cells, demonstrating improved power conversion efficiency due to its high conductivity and electron mobility (Hu et al., 2015). This research highlights the potential of using heteroaryl compounds in enhancing the efficiency of solar energy conversion technologies.

Fluorescent Sensors

Heteroatom-Containing Organic Fluorophore

A heteroatom-containing organic fluorophore was designed and synthesized, demonstrating aggregation-induced emission and the ability to act as a fluorescent pH sensor in solution and solid state. This compound's unique sensing abilities make it a valuable tool for detecting acidic and basic organic vapors (Yang et al., 2013). Such sensors are crucial for environmental monitoring and chemical analysis.

Conducting Polymers and Electrochromic Devices

Electropolymerization of Heterocyclic Monomers

Research into the electropolymerization of dithienylpyrroles-based polymers has shown their application in high-contrast electrochromic devices. These devices, utilizing polymers derived from heterocyclic compounds, exhibit rapid color changes and high contrast, making them suitable for various display technologies (Su et al., 2017).

Properties

IUPAC Name

(3S,4R)-4-(2-thiophen-3-ylethynyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c12-10-6-11-5-9(10)2-1-8-3-4-13-7-8/h3-4,7,9-12H,5-6H2/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHNZONAHHSTSA-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)O)C#CC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)O)C#CC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3S,4R)-4-[2-(thiophen-3-yl)ethynyl]pyrrolidin-3-ol
Reactant of Route 5
(3S,4R)-4-[2-(thiophen-3-yl)ethynyl]pyrrolidin-3-ol
Reactant of Route 6
(3S,4R)-4-[2-(thiophen-3-yl)ethynyl]pyrrolidin-3-ol

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